Cas no 868594-49-4 (2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-)

28-アジド-1-フェニル-2,5,8,11,14,17,20,23,26-ノナオキサオクタコサンは、高度に機能化されたポリエチレングリコール(PEG)誘導体であり、アジド基とフェニル基を有する特異な構造を特徴とします。この化合物は、クリックケミストリーにおける銅触媒アジド-アルキン環化付加反応(CuAAC)のための有用な中間体として利用可能です。長いPEG鎖により優れた水溶性と生体適合性を有し、フェニル基の導入により疎水性相互作用やπ-πスタッキングが可能です。アジド基の高い反応性を活かし、生体分子の修飾やナノ材料の機能化に応用できます。特に、薬物送達システム(DDS)やバイオコンジュゲート化学における架橋剤としての利用が期待されます。

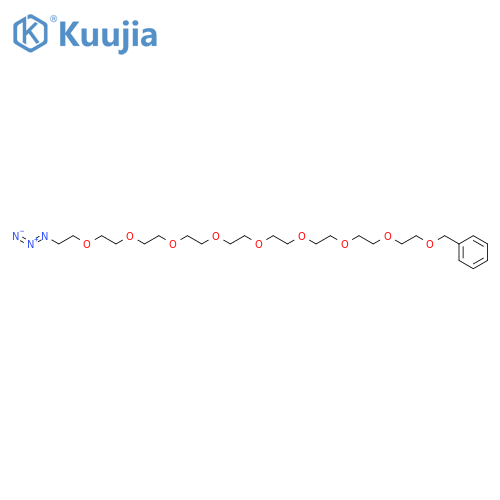

868594-49-4 structure

商品名:2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 化学的及び物理的性質

名前と識別子

-

- 2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-

- Benzyl-PEG9-N3

- SCHEMBL13671102

- 868594-49-4

- 28-Azido-1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane

-

- インチ: InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2

- InChIKey: YCCLCBPCZXAJCP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 529.29992996Da

- どういたいしつりょう: 529.29992996Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 37

- 回転可能化学結合数: 29

- 複雑さ: 508

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 97.4Ų

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-40-500mg |

Benzyl-PEG9-N3 |

868594-49-4 | >98.00% | 500mg |

¥4750.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-40-100mg |

Benzyl-PEG9-N3 |

868594-49-4 | >98.00% | 100mg |

¥2650.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-40-250mg |

Benzyl-PEG9-N3 |

868594-49-4 | >98.00% | 250mg |

¥3300.0 | 2023-09-19 |

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 関連文献

-

1. Book reviews

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

868594-49-4 (2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量